molecular formula C7H7ClN4 B1462182 7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094260-61-3

7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1462182
CAS No.: 1094260-61-3
M. Wt: 182.61 g/mol
InChI Key: MPLZLQKZIHUENG-UHFFFAOYSA-N
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Description

7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound belonging to the class of triazolopyrimidines This compound features a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and an ethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable hydrazine derivative with a chloro-substituted pyrimidine derivative in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds in the triazolo-pyrimidine class exhibit significant antimicrobial properties. A study demonstrated that 7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine shows effectiveness against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth.

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Agricultural Applications

Fungicides and Herbicides
this compound has been evaluated as a potential fungicide. Its efficacy against fungal pathogens in crops has been documented in several trials. The compound disrupts fungal cell wall synthesis, leading to cell lysis and death. This property makes it a candidate for developing new agricultural chemicals aimed at protecting crops from fungal diseases.

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antibacterial properties of this compound.
    • Method: Disc diffusion method against E. coli and S. aureus.
    • Results: Showed significant inhibition zones compared to control groups.
  • Anticancer Mechanism Investigation
    • Objective: To assess the apoptotic effects on human cancer cell lines.
    • Method: Flow cytometry analysis post-treatment with varying concentrations of the compound.
    • Results: Indicated increased apoptosis rates correlating with higher concentrations of the compound.
  • Agricultural Field Trials
    • Objective: To test the effectiveness of the compound as a fungicide on wheat crops.
    • Method: Application of the compound in controlled plots infested with Fusarium species.
    • Results: Significant reduction in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism by which 7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved can vary, but they often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Other substituted triazolopyrimidines

Biological Activity

7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

  • CAS Number : 1094260-61-3
  • Molecular Formula : C₆H₅ClN₄
  • Molecular Weight : 168.58 g/mol

The compound exhibits a triazolo-pyrimidine structure which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines.

In Vitro Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer), BGC-823 (gastric cancer), and A549 (lung cancer). The results are summarized in the following table:

Cell LineIC50 (μM)Notes
MCF-715.2Significant apoptosis induction
BGC-82312.5High cytotoxicity observed
A54918.0Moderate activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound possesses potent cytotoxic effects against these tumor cells .

The mechanism through which this compound exerts its antitumor effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through chromatin condensation and DNA damage .
  • Cell Cycle Arrest : It disrupts the cell cycle progression at the G0/G1 phase, preventing further replication of cancer cells .
  • DNA Interaction : Molecular docking studies suggest that the compound binds effectively to DNA, stabilizing it and interfering with replication processes .

Study on MCF-7 Cells

In a detailed study involving MCF-7 cells:

  • Treatment with varying concentrations of this compound showed a dose-dependent decrease in cell viability.
  • Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptosis as a primary mode of action .

Study on BGC-823 Cells

Another study focused on BGC-823 cells revealed:

  • The compound not only inhibited cell proliferation but also induced morphological changes characteristic of apoptosis.
  • The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents like doxorubicin .

Properties

IUPAC Name

7-chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-6-10-11-7-3-5(8)9-4-12(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLZLQKZIHUENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=NC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.